2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Description
Chair Conformation Dynamics
- Carboxylic acid group (-COOH) : At position 1, the -COOH group prefers the equatorial position due to its moderate A-value (~1.2 kcal/mol). An axial placement would introduce 1,3-diaxial repulsions with hydrogens at positions 3 and 5.
- Carbamoyl group (-CONH-) : The carbamoyl substituent at position 2 exhibits an A-value comparable to amides (~1.2 kcal/mol), favoring an equatorial orientation to avoid clashes with axial hydrogens.
- 2,4-Difluorophenyl moiety : With an A-value of ~3 kcal/mol, this bulky group strongly prefers the equatorial position. An axial arrangement would destabilize the conformation by ~3 kcal/mol due to steric interactions with axial hydrogens and electronic repulsions from C-F dipoles.
Ring flipping interconverts axial and equatorial positions, but the energy barrier (~10 kcal/mol) makes the chair conformation highly predominant at room temperature. Substituent interactions further bias the equilibrium:
- The equatorial -COOH and -CONH- groups engage in intramolecular hydrogen bonding, stabilizing the chair form.
- The 2,4-difluorophenyl group’s electron-withdrawing fluorines enhance dipole-dipole interactions with adjacent substituents, further favoring the equatorial orientation.
Figure 2: Chair Conformation Analysis
- Equatorial positions : -COOH (C1), -CONH-(C2), 2,4-difluorophenyl (C2).
- Axial hydrogens : Minimized steric clashes due to equatorial substituents.
Comparative Structural Analysis with Carbamoyl Cyclohexanecarboxylic Acid Derivatives
The structural and conformational properties of 2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid differ significantly from related derivatives, as outlined below:
Stereochemical Variations
- (1r,4r)-4-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid : The trans-diaxial arrangement of -COOH (C1) and -CONH- (C4) in this diastereomer increases steric strain, making it less stable than the cis-1,2-disubstituted analogue.
- (1R,2R)-2-Carbamoylcyclohexanecarboxylic acid : Lacking the 2,4-difluorophenyl group, this compound exhibits reduced steric bulk, allowing greater conformational flexibility. Its A-value for the carbamoyl group (~1.2 kcal/mol) is lower than that of the fluorinated derivative.
Table 2: Structural Comparison of Carbamoyl Cyclohexanecarboxylic Acids
Electronic and Steric Effects
- Fluorine substitution : The 2,4-difluorophenyl group introduces strong electron-withdrawing effects, polarizing the carbamoyl N-H bond and enhancing hydrogen-bonding capacity compared to non-fluorinated analogues.
- Steric bulk : The ortho-fluorine atoms create steric hindrance, restricting rotation around the C-N bond and stabilizing planar amide resonance structures. In contrast, smaller substituents (e.g., -CH₃) permit greater conformational freedom.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFZANWXUMSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 2,4-difluoroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its therapeutic properties , particularly in:
- Anti-inflammatory Activity : Research indicates that it may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism includes:
- Induction of Apoptosis : Triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : Disrupts the cell cycle at critical phases, preventing proliferation.
Biochemical Probing
The compound serves as a biochemical probe to study enzyme interactions and protein functions. Its ability to bind to specific molecular targets allows researchers to investigate:
- Enzyme Inhibition : It can inhibit certain enzymes, providing insights into metabolic pathways.
- Signal Transduction Modulation : Alters signaling pathways, which is crucial for understanding cellular responses.
Synthetic Chemistry
In synthetic organic chemistry, 2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is utilized as a building block for creating more complex organic molecules. Its functional groups enable various reactions, including:
- Amide Formation : Useful in synthesizing other amides.
- Esterification Reactions : Can be converted into esters for different applications.
Case Study 1: Anticancer Activity
A study focusing on the effects of the compound on MCF-7 breast cancer cells revealed:
- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments.
- Mechanism Insights : The compound induces DNA damage and inhibits cyclin-dependent kinase activity.
Case Study 2: Anti-inflammatory Effects
Research exploring anti-inflammatory properties demonstrated that the compound effectively reduces markers of inflammation in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in cultured immune cells.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of 2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid with analogous compounds derived from the evidence:
Key Observations :
- Substituent Effects: Fluorine substituents (as in the target compound) reduce molecular weight compared to bromine analogs (e.g., 326.19 vs.
- Functional Groups: The carbamoyl group introduces hydrogen-bond donors/acceptors (2 H-bond donors, 3 H-bond acceptors in bromophenyl analog ), critical for target binding in drug-receptor interactions.
- Synthetic Utility : Compounds like 4,4-difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic acid (from ) demonstrate the use of trifluoroacetic acid in deprotection steps, a method likely applicable to the target compound .
Research Findings and Pharmacological Implications
Structural Rigidity: Cyclohexane rings in carbamoyl derivatives provide conformational restraint, favoring selective binding to biological targets. For example, the screw-boat conformation observed in ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate () suggests similar derivatives may adopt stable geometries for interaction with enzymes or receptors .
Fluorine Impact : Fluorinated analogs (e.g., 4-(trifluoromethyl)cyclohexane-1-carboxylic acid, ) exhibit increased metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
Safety Considerations: Carboxylic acid derivatives like 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid () require stringent safety protocols (e.g., skin/eye rinsing, medical consultation), suggesting analogous handling for the target compound .
Biological Activity
2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid, also known by its IUPAC name and chemical formula , is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 283.28 g/mol
- Purity : Typically >95% .
- Structure : The compound features a cyclohexane ring substituted with a difluorophenyl group and a carboxylic acid moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly concerning its potential as an inhibitor in cancer treatment and other therapeutic areas.
The mechanism by which 2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid exerts its effects is primarily through the inhibition of specific proteins involved in cell proliferation and survival. This includes interactions with molecular targets that are crucial in pathways such as apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds, providing insights into the potential efficacy of 2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid:
-
Inhibitory Effects on Tumor Growth :
- In a study evaluating various carboxamide derivatives, compounds structurally similar to 2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid exhibited significant growth inhibition in cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.15 μM to 0.24 μM against specific tumor types .
- Molecular Docking Studies :
- Case Studies :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the carbamoyl group at the cyclohexane-1-carboxylic acid scaffold?
- Methodology : Carbamoyl group introduction typically involves coupling cyclohexane-1-carboxylic acid derivatives with 2,4-difluoroaniline via active ester intermediates (e.g., using EDCI/HOBt or DCC as coupling agents). Reaction conditions (e.g., anhydrous DMF, 0–5°C) should minimize side reactions like hydrolysis of the carbamoyl bond. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .
- Validation : Confirm the presence of the carbamoyl group using -NMR (amide proton at δ 8.5–9.5 ppm) and IR (N-H stretch at ~3300 cm, C=O at ~1650 cm).
Q. How can impurities arising from incomplete substitution at the 2,4-difluorophenyl ring be addressed during synthesis?
- Methodology : Monitor reaction progress using LC-MS or TLC. If ortho/para substitution isomers form, optimize reaction stoichiometry (excess 2,4-difluoroaniline) or employ regioselective catalysts (e.g., Pd-based systems for directed C-H activation). Recrystallization from ethanol/water mixtures can isolate the desired product .
Q. What analytical techniques are most effective for characterizing the crystalline structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring proper treatment of disorder in the cyclohexane ring or fluorine atoms. Mercury software (CCDC) aids in visualizing packing patterns and hydrogen-bonding networks .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., thermal parameters for fluorine atoms) be resolved during structure refinement?
- Methodology : In SHELXL, apply anisotropic displacement parameters (ADPs) to fluorine atoms and constrain isotropic ADPs for disordered regions. Validate refinement using R-factor convergence (<5%) and the Hirshfeld surface analysis in Mercury to assess intermolecular interactions .
- Example : If fluorine thermal motion causes high R, use TWINABS to correct for absorption effects or consider data collection at lower temperatures (100 K) .
Q. What computational approaches are suitable for modeling the electronic effects of the 2,4-difluorophenyl substituent on the compound’s reactivity?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Use ab initio effective core potentials (ECPs) for accurate fluorine orbital representation. Gaussian or ORCA software can simulate reaction pathways for carbamoyl bond formation .
Q. How can substituent effects on biological activity be systematically analyzed?
- Methodology : Design a comparative study with analogs (e.g., 2,4-dichlorophenyl or unsubstituted phenyl groups). Use molecular docking (AutoDock Vina) to assess binding affinity differences in target proteins. Validate with in vitro assays (e.g., enzyme inhibition IC) and correlate with Hammett σ constants for electronic effects .
Data Contradiction & Optimization
Q. How should conflicting NMR data (e.g., unexpected splitting in cyclohexane protons) be interpreted?
- Methodology : Verify sample purity via HPLC. If splitting persists, consider dynamic effects (e.g., ring puckering) using variable-temperature NMR (VT-NMR) to observe coalescence. Computational NMR prediction tools (e.g., ACD/Labs) can model conformational equilibria .
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiopurity?
- Methodology : Employ flow chemistry for precise control of reaction parameters (residence time, temperature). Chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric excess (>99%). Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
